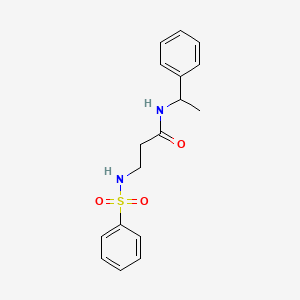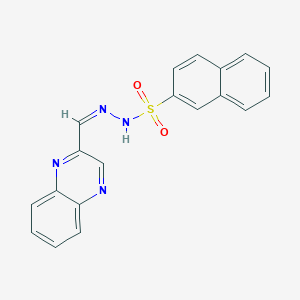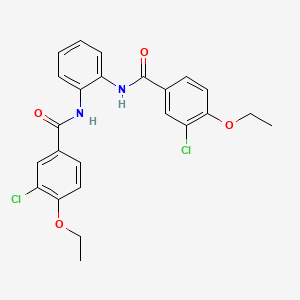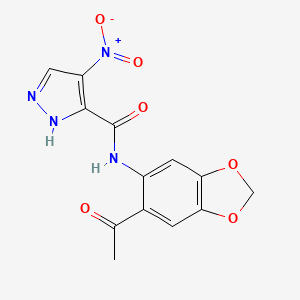
N-(2-chlorobenzyl)-N'-(3,5-dimethylphenyl)ethanediamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "N-(2-chlorobenzyl)-N'-(3,5-dimethylphenyl)ethanediamide" typically involves chlorination, condensation, and hydrolysis steps starting from basic aromatic or aliphatic compounds. Lan-xiang (2011) describes a synthesis method through chlorination, condensation, and hydrolysis reactions, highlighting a process that is potentially applicable to the synthesis of our compound of interest with a high yield suitable for industrial production (Lan-xiang, 2011).
Molecular Structure Analysis
Structural analysis of closely related compounds, such as N,N′-Bis(2-acetylphenyl)ethanediamide, provides insights into the molecular conformation and stability. These compounds often exhibit significant steric effects influencing their physical and chemical behaviors. Brewer et al. (2007) reported two polymorphs of a similar compound, focusing on the molecular configurations and intramolecular hydrogen bonding, which are crucial for understanding the stability and reactivity of such molecules (Brewer, Jasinski, Butcher, & Scheidt, 2007).
Chemical Reactions and Properties
Compounds within this chemical family are involved in various chemical reactions, highlighting their reactivity and potential application in synthetic chemistry. The reactivity is often influenced by the substitution pattern on the aromatic rings and the presence of electron-donating or withdrawing groups. Aziz‐ur‐Rehman et al. (2014) synthesized N-dimethylphenyl substituted derivatives, exploring their biological activities and providing a foundation for understanding the chemical properties and reactivities of similar compounds (Aziz‐ur‐Rehman et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are essential for their application in various fields. Studies on similar compounds, like the work by Gowda et al. (2009), who analyzed the crystal structure of 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide, provide valuable information on the physical characteristics that could be extrapolated to "N-(2-chlorobenzyl)-N'-(3,5-dimethylphenyl)ethanediamide" (Gowda et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity with nucleophiles or electrophiles, stability under various conditions, and potential for further functionalization, are crucial. Research by Moskvina et al. (2015) on related compounds provides insight into their chemical behavior, highlighting the potential for creating a wide range of derivatives through selective reactions (Moskvina, Shilin, & Khilya, 2015).
Scientific Research Applications
Synthesis and Catalytic Applications
- A study detailed the synthesis of chiral C(2)-symmetrical bisferrocenyl diamines, including compounds related to N-(2-chlorobenzyl)-N'-(3,5-dimethylphenyl)ethanediamide. These compounds exhibited catalytic activity in asymmetric cyclopropanation of olefins, achieving enantioselectivity up to 95% (Song et al., 1999).
Structural and Crystallographic Studies
- Another research focused on the crystal structure of a related compound, N-(4-chlorobenzyl)-N',N'-dimethyl-N-(2-pyridinio)-1,2-ethanediammonium tetrachlorocopper(II), which contains a potent anti-allergic agent. This study provided insights into the geometry and molecular interactions of such compounds (Parvez & Sabir, 1997).
Analytical and Detection Techniques
- A high-performance liquid chromatography tandem mass spectrometry method was developed for the determination of 2CC-NBOMe and 25I-NBOMe, both N-benzyl phenethylamine derivatives, in human serum. This study highlights the analytical methods used for detecting complex organic compounds in biological samples (Poklis et al., 2013).
Bioactivity and Medical Research
- Research on N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide was conducted to explore their biological potential. These studies are crucial for understanding the bioactivity of such compounds, which could have medical implications (Aziz‐ur‐Rehman et al., 2014).
Environmental and Chemical Safety
- An investigation into the feasibility of using TiO2 nanotubes for the enrichment of DDT and its metabolites in environmental water samples shows the environmental applications of related chemical compounds. This research is vital for understanding the environmental impact and safety of these chemicals (Zhou et al., 2007).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(3,5-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-7-12(2)9-14(8-11)20-17(22)16(21)19-10-13-5-3-4-6-15(13)18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWPBHPNTKEPFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-N'-(3,5-dimethylphenyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-3-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4625307.png)
![N-(2-methoxyethyl)-4-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4625312.png)

![N~1~-cyclopropyl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4625321.png)
![methyl 2-[(2-chloro-6-fluorobenzyl)thio]-1-cyclopropyl-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4625329.png)


![6-methyl-3-[(2-methyl-1H-benzimidazol-1-yl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4625346.png)

![2-{4-[(3-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4625381.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4625393.png)
![1-[(4-butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4625405.png)
![1-acetyl-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4625411.png)
